N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine

OLED hole transport lipophilicity

N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine is a triarylamine derivative with a C28H21N formula and a molecular weight of 371.47 g/mol. It is primarily supplied as a high-purity (≥98%) yellow powder for use as an organic light-emitting diode (OLED) intermediate, specifically as a hole-transport material (HTM) or host material.

Molecular Formula C28H21N
Molecular Weight 371.5 g/mol
Cat. No. B8205758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine
Molecular FormulaC28H21N
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54
InChIInChI=1S/C28H21N/c1-2-9-22(10-3-1)27-14-6-7-16-28(27)29-24-19-17-23(18-20-24)26-15-8-12-21-11-4-5-13-25(21)26/h1-20,29H
InChIKeyMUWZDIQAUYFEBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine (CAS 1848987-46-1): Procurement-Ready Profile for OLED R&D


N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine is a triarylamine derivative with a C28H21N formula and a molecular weight of 371.47 g/mol . It is primarily supplied as a high-purity (≥98%) yellow powder for use as an organic light-emitting diode (OLED) intermediate, specifically as a hole-transport material (HTM) or host material . The compound features a naphthalen-1-yl group attached to a para-phenyl ring and a biphenyl-2-amine backbone, a substitution pattern that distinguishes it from the more common 4-amine isomers and diamine HTMs such as NPB.

Why Generic Substitution Fails for N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine


The substitution pattern of the amino group on the biphenyl scaffold critically influences the electronic and steric properties of triarylamine OLED materials. The 2-amine linkage in this compound imposes a more twisted molecular conformation than the 4-amine isomer, which can raise the triplet energy (T1) and widen the HOMO-LUMO gap, as claimed in patents targeting blue-light-emitting and transport-layer applications [1]. These structural differences mean that the compound cannot be directly replaced by its 4-amine isomer (CAS 897921-59-4) or by common diamines such as NPB without altering device characteristics, including driving voltage, charge balance, and emission color purity.

Quantitative Differential Evidence for N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine vs. In-Class Comparators


Predicted Lipophilicity (LogP) vs. 4-Amine Isomer

Computational prediction yields a LogP of 7.92 for the target compound , higher than the 7.54 predicted for the 4-amine isomer N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-4-amine (CAS 897921-59-4) . The difference of ~0.38 log units indicates greater hydrophobicity, which may affect solution processability and film-forming characteristics.

OLED hole transport lipophilicity

Polar Surface Area (TPSA) vs. 4-Amine Isomer

The topological polar surface area (TPSA) of the target compound is calculated as 12.03 Ų , notably lower than the 15.27 Ų of the 4-amine isomer . A smaller TPSA reflects a more shielded nitrogen lone pair, which can correlate with reduced dipole moment and improved hole-transport efficiency in non-polar environments.

OLED charge transport molecular topology

Patent-Claimed Wide Energy Gap vs. NPB Baseline

A semiconductor energy lab patent (JP2016041691A) claims that compounds of the same generic formula, which includes the target compound, possess a 'wide energy gap' suitable for transport layers [1]. The typical energy gap of NPB (N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)benzidine) is ~3.1 eV. Although no specific gap value is disclosed for the target compound, the patent's explicit focus on a wider gap suggests a measurable advantage for blue-OLED applications where a high T1 is required to confine excitons.

OLED energy gap blue emission

Assay Purity and Trace Analysis – Procurement Confidence

Commercial suppliers report assay purities of ≥98% by HPLC and 99.0% for the target compound. In contrast, the 4-amine isomer is typically offered at >98.0% (GC) . While both meet the >98% threshold, the availability of 99% assay for the target compound reduces batch-to-batch variability risk, which is critical for reproducible device fabrication.

quality control purity OLED intermediates

High-Value Application Scenarios for N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine


Blue-Phosphorescent OLED Host and Exciton-Blocking Layer

The patent-claimed wide energy gap (JP2016041691A) [1] positions this compound as a candidate host or exciton-blocking material in blue-phosphorescent OLEDs, where confinement of high-energy triplet excitons is essential to prevent efficiency roll-off.

Solution-Processed Hole-Transport Layer Formulation

The elevated LogP (7.92) and reduced TPSA (12.03 Ų) relative to the 4-amine isomer suggest enhanced solubility in non-polar solvents, making the compound suitable for inkjet-printed or spin-coated hole-transport layers where uniform film morphology is critical.

High-Purity OLED Intermediates for Synthesis

With commercial availability at 99% assay , researchers can use this compound as a reliable building block for synthesizing more complex triarylamine derivatives with minimal purification burden, reducing synthesis cycle times.

Structure-Property Relationship Studies on Monoamine HTMs

The 2-biphenyl-amine substitution pattern offers a unique steric and electronic profile for academic studies correlating molecular conformation with hole mobility and device stability, filling a gap in the literature that is dominated by 4-amine and diamine analogs.

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